Physicochemical Properties of 4-Trifluoromethoxyphenyl Boroxine Derivatives
Physicochemical Properties of 4-Trifluoromethoxyphenyl Boroxine Derivatives
Executive Summary
This guide provides a comprehensive technical analysis of 4-trifluoromethoxyphenyl boroxine (the cyclic trimeric anhydride of 4-trifluoromethoxyphenylboronic acid). While often treated interchangeably with its monomeric boronic acid precursor in commercial catalogs, the boroxine represents a distinct physicochemical entity with unique solubility, Lewis acidity, and solid-state packing behaviors.
The inclusion of the trifluoromethoxy (
Molecular Architecture & Electronic Effects[1]
The physicochemical behavior of this derivative is governed by the interplay between the boron center and the para-substituted trifluoromethoxy group.[1]
Electronic Influence of the Group
The
-
Hammett Substituent Constant (
): Approximately 0.35 . This indicates a significant electron-withdrawing effect, primarily through induction ( ), though partially offset by weak resonance donation from the oxygen lone pairs. -
Impact on Boron: The electron deficiency of the phenyl ring is transmitted to the boron atom, increasing its electrophilicity. This lowers the pKa of the corresponding boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8), making it a stronger Lewis acid.
Lipophilicity and Metabolic Stability
-
Hansch
Value: The group has a value of +1.04 , significantly increasing the LogP of the molecule compared to fluoro- (+0.14) or methoxy- (-0.02) analogues.[2] -
Metabolic Blockade: The
group blocks the para-position from metabolic oxidation (e.g., by Cytochrome P450), a common clearance pathway for phenylboronic acids.
Comparative Physicochemical Data
| Property | Phenylboronic Acid | 4-OCF | 4-OCF |
| Molecular Weight | 121.93 | 205.93 | 563.65 |
| Hybridization (B) | |||
| ~29-30 ppm | ~28-29 ppm | ~32-34 ppm | |
| Est. pKa (Acid) | 8.8 | ~8.1 - 8.3 | N/A (Hydrolyzes) |
| Solid State | H-bonded dimer | H-bonded dimer | Planar Hexagonal Ring |
The Boroxine-Boronic Acid Equilibrium[4][5]
The most critical physicochemical property for researchers to master is the reversible dehydration equilibrium. Boroxines are thermodynamically favored in the solid state and in non-polar solvents, while boronic acids predominate in aqueous media.
Thermodynamic Drivers
The formation of the boroxine ring is entropy-driven (release of 3 water molecules) but enthalpically penalized by ring strain and loss of hydrogen-bonding interactions with solvent.
-
In Solid State: The material often exists as a mixture. Vacuum drying or heating drives the equilibrium toward the boroxine (anhydride).
-
In Solution:
-
Dry organic solvents (Toluene, DCM): Boroxine is stable.
-
Aqueous/Wet solvents (THF/Water): Rapid hydrolysis to the monomeric acid.
-
Equilibrium Pathway Diagram
Figure 1: The reversible dehydration pathway. Note that hydrolysis (red arrow) is kinetically rapid in the presence of water.
Experimental Protocols
Synthesis (Dehydration) of 4-Trifluoromethoxyphenyl Boroxine
To isolate the pure boroxine form from the commercially available acid (often a mixture), azeotropic removal of water is required.
Reagents:
-
4-(Trifluoromethoxy)phenylboronic acid (1.0 eq)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
Methodology:
-
Dissolution: Suspend the boronic acid in toluene (0.1 M concentration).
-
Reflux: Heat the mixture to reflux (110°C) equipped with a Dean-Stark trap.
-
Monitoring: Continue reflux until water collection ceases (typically 2–4 hours). The solution usually becomes clear as the more soluble boroxine forms.
-
Isolation: Evaporate the toluene under reduced pressure strictly excluding moisture.
-
Crystallization: Recrystallize from dry hexanes/dichloromethane to obtain the boroxine as a white crystalline solid.
Validation via B NMR
This is the gold standard for distinguishing the species.
-
Solvent: Use anhydrous
for Boroxine; or with base for Boronate. -
Observation:
-
Boroxine: Look for a broad singlet at 32–34 ppm .
-
Boronic Acid: Appears upfield at 28–30 ppm .
-
Boronate (Tetrahedral): If base is added, the signal shifts dramatically to ~5–10 ppm .
-
Hydrolysis Kinetics Assay
To determine the stability of the boroxine in a biological buffer:
-
Preparation: Dissolve boroxine in DMSO-
(stock solution). -
Initiation: Add
or phosphate buffer (pH 7.4) to the NMR tube. -
Measurement: Acquire sequential
NMR or NMR spectra every 30 seconds. -
Data Analysis: Plot the integration of the boroxine peaks vs. the appearing monomer peaks. The reaction is typically pseudo-first-order with respect to the boroxine.
Workflow Visualization
Figure 2: Synthesis and validation workflow for isolating the boroxine derivative.
Applications in Drug Discovery & Materials[6][7]
Protease Inhibition (Serine Proteases)
4-Trifluoromethoxyphenyl boronic acid derivatives are potent transition-state analogs.
-
Mechanism: The boron atom accepts the hydroxyl lone pair from the active site serine (e.g., in Thrombin or Proteasome), forming a tetrahedral boronate complex.
-
Role of
: The electron-withdrawing nature enhances the electrophilicity of the boron (harder Lewis acid), strengthening the bond with the serine oxygen. Simultaneously, the lipophilic tail interacts with the S1 hydrophobic pocket of the enzyme, improving binding affinity ( ).
Covalent Organic Frameworks (COFs)
Boroxines serve as reversible building blocks for COFs.
-
Self-Correction: The reversibility of the boroxine formation (shown in Figure 1) allows the material to "error check" during synthesis, annealing defects to form highly crystalline thermodynamic products.
-
Fluorine Effect: The
group lines the pores of the resulting COF, creating a hydrophobic channel ideal for gas separation or specific catalysis.
References
-
Adamczyk-Woźniak, A., et al. (2021).[3] "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity." Molecules, 26(7), 2007.[4] Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Marinaro, W. A., et al. (2012). "Properties of a Model Aryl Boronic Acid and Its Boroxine." Journal of Pharmaceutical Sciences, 101(9), 3190-3198.[5] Link
-
Lirias, K. U. (2022). "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents." Chemistry - A European Journal. Link
-
Beckett, M. A., et al. (2012). "Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters." Magnetic Resonance in Chemistry. Link
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
